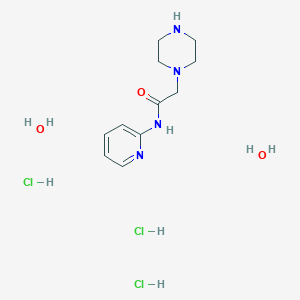![molecular formula C24H40N2O6 B2402046 N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine CAS No. 1301706-85-3](/img/structure/B2402046.png)
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine” is a chemical compound with the CAS number 1301706-85-3 . It’s also known by its IUPAC name, (2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid.
Molecular Structure Analysis
The structural formula of this compound can be found in the references .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available resources .Applications De Recherche Scientifique
Peptide Synthesis and Modification
N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine is utilized in peptide synthesis. Aletras et al. (2009) described its application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores, demonstrating its utility in creating complex peptide structures (Aletras et al., 2009). Similarly, Pillai et al. (2006) developed methods using this compound for preparing homo- and heterodimer peptides with various functional molecules, showcasing its flexibility in peptide modification (Pillai, Marinelli, & Swenson, 2006).
Protein Modification and Engineering
The compound is also significant in protein modification. Yanagisawa et al. (2008) explored its role in engineering pyrrolysyl-tRNA synthetase for genetically encoding site-specific protein modifications (Yanagisawa et al., 2008). This highlights its potential in precise genetic encoding and protein engineering, expanding its applications beyond traditional synthesis.
Advanced Glycation End-Product Research
Nemet et al. (2006) studied methylglyoxal, a reactive alpha-oxoaldehyde that forms advanced glycation end-products (AGEs) by modifying arginine and lysine residues in proteins. These AGEs, including various lysine derivatives, are associated with complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006). This underscores the importance of this compound in understanding and potentially addressing these significant health issues.
Stability and Reactivity Studies
Research by Augustyns et al. (2009) into the stability of the Dde protecting group, commonly used in peptide synthesis, reveals insights into its reactivity and potential for migration under certain conditions. This knowledge is crucial for optimizing synthetic methods and understanding the behavior of such compounds in complex chemical reactions (Augustyns, Kraas, & Jung, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(2R)-6-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O6/c1-15(2)12-17(20-18(27)13-24(6,7)14-19(20)28)25-11-9-8-10-16(21(29)30)26-22(31)32-23(3,4)5/h15-16,27H,8-14H2,1-7H3,(H,26,31)(H,29,30)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJNRXWJRREUMO-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(2-pyridinyl)piperazino]-1H-1,2,4-triazol-3-ylamine](/img/structure/B2401965.png)
![N-(4-bromo-3-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2401968.png)
![5-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}-2,1,3-benzothiadiazole](/img/structure/B2401969.png)
![(6S)-N-Benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxohexahydro-2H-pyrazino[1,2-a]pyrimidine-1(6H)-carboxamide](/img/structure/B2401972.png)
![1-[2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]ethyl]piperidine](/img/structure/B2401973.png)

![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2401976.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2401980.png)

![Methyl 7-(3-bromophenyl)-5-ethyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2401982.png)
![(3-Chlorophenyl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2401983.png)
